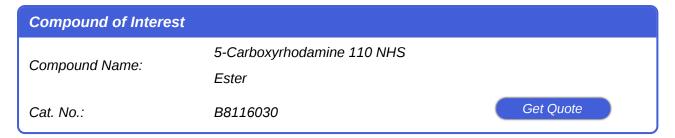


5-Carboxyrhodamine 110 NHS Ester: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling biomolecules. This document covers its core physicochemical properties, detailed experimental protocols for conjugation, and its applications in various research and development contexts.

Core Properties and Specifications

5-Carboxyrhodamine 110 (CR110) NHS ester is an amine-reactive fluorescent probe valued for its bright green fluorescence, high photostability, and fluorescence insensitivity to pH in the physiological range (pH 4-9).[1][2][3] These characteristics make it a superior alternative to other green fluorescent dyes like fluorescein (FITC) and Alexa Fluor® 488 for many applications.[1][3][4] The NHS ester moiety allows for the covalent attachment of the fluorophore to primary and secondary amines on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1][5]

Below is a summary of the key quantitative data for **5-Carboxyrhodamine 110 NHS Ester**, including both the single 5-isomer and the mixed 5(6)-isomers. The single isomer is often preferred for applications requiring high-resolution purification, such as labeling peptides and nucleotides, as it can reduce signal broadening during HPLC.[3][6][7]



Property	5-Carboxyrhodamine 110 NHS Ester (Single Isomer)	5(6)-Carboxyrhodamine 110 NHS Ester (Mixed Isomers)
Molecular Formula	C25H17N3O7[1][6]	C25H17N3O7[2][8]
Molecular Weight	471.43 g/mol [6][9][10]	471.42 g/mol [1]
Excitation Maximum (λex)	~502 nm[6]	~502 nm[9][11]
Emission Maximum (λem)	~527 nm[6]	~527 nm[9][11]
Molar Extinction Coefficient	~76,000 cm ⁻¹ M ⁻¹ [6][9][10]	~76,000 cm ⁻¹ M ⁻¹ [9][10][11]
Solubility	DMSO, DMF[6][9][10]	DMSO, DMF[1][9][10]
Storage Conditions	-20°C, protect from light[1][6] [11]	-20°C to -85°C, protect from light[9][10]

Note: Some suppliers may provide the hydrochloride salt of the mixed isomers, which has a molecular formula of $C_{25}H_{18}ClN_3O_7$ and a molecular weight of approximately 507.9 g/mol .[11]

Experimental Protocols: Biomolecule Conjugation

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with **5-Carboxyrhodamine 110 NHS Ester**. These protocols are based on general procedures for NHS ester conjugations and should be optimized for specific applications.

Protein Labeling Protocol

This protocol outlines the steps for conjugating **5-Carboxyrhodamine 110 NHS Ester** to proteins, such as antibodies, that contain primary amines (e.g., lysine residues).

Materials:

- Protein to be labeled (in an amine-free buffer like PBS)
- 5-Carboxyrhodamine 110 NHS Ester



- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- 1 M Sodium bicarbonate (NaHCO₃) buffer, pH 8.3-8.5
- Purification column (e.g., gel filtration)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in an amine-free buffer (e.g., PBS). The protein solution should be free of amine-containing stabilizers like Tris or glycine.
 - Adjust the protein concentration to 2-10 mg/mL.
 - Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3. This is crucial as the NHS ester reaction is most efficient at a slightly alkaline pH where primary amines are deprotonated.
- Prepare the Dye Stock Solution:
 - Allow the vial of 5-Carboxyrhodamine 110 NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution. This stock solution should be prepared fresh.
- Labeling Reaction:
 - While gently stirring, add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:



- Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) or dialysis.
- Elute the column with PBS buffer. The first colored fraction to elute will be the dye-protein conjugate.

Storage:

 Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Adding a stabilizing agent like bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide can improve stability.

Oligonucleotide Labeling Protocol

This protocol is for labeling amine-modified oligonucleotides.

Materials:

- Amine-modified oligonucleotide
- 5-Carboxyrhodamine 110 NHS Ester
- Anhydrous DMSO or DMF
- 0.1 M Sodium carbonate/bicarbonate buffer, pH 9.0
- · Sterile, nuclease-free water
- Purification supplies (e.g., reverse-phase cartridge or HPLC)

Procedure:

- Prepare the Oligonucleotide Solution:
 - Dissolve the amine-modified oligonucleotide in sterile, nuclease-free water.
 - Add 1/10th volume of 1 M sodium carbonate/bicarbonate buffer (pH 9.0) to the oligonucleotide solution.



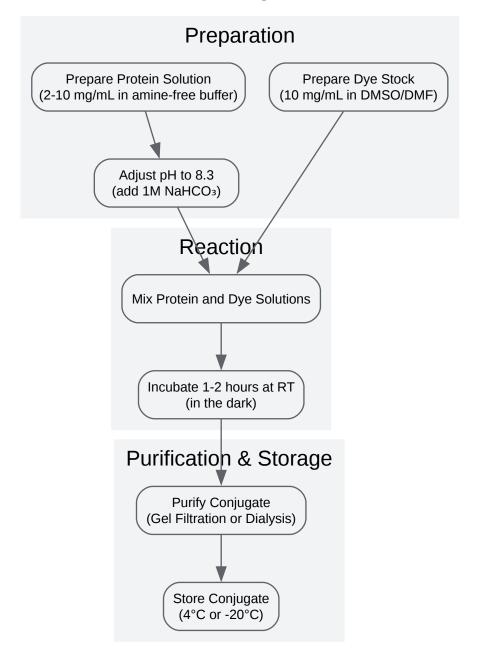
- · Prepare the Dye Stock Solution:
 - Prepare a 10 mg/mL solution of 5-Carboxyrhodamine 110 NHS Ester in anhydrous DMSO or DMF immediately before use.
- Labeling Reaction:
 - Add the dye solution to the oligonucleotide solution. A 20-50 fold molar excess of the dye is typically used.
 - Vortex the mixture and incubate at room temperature for at least 2 hours, or overnight, in the dark.
- Purification of the Labeled Oligonucleotide:
 - Remove the excess, unreacted dye using a reverse-phase cartridge or by HPLC.
- Storage:
 - Store the purified, labeled oligonucleotide at -20°C.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.



Protein Labeling Workflow

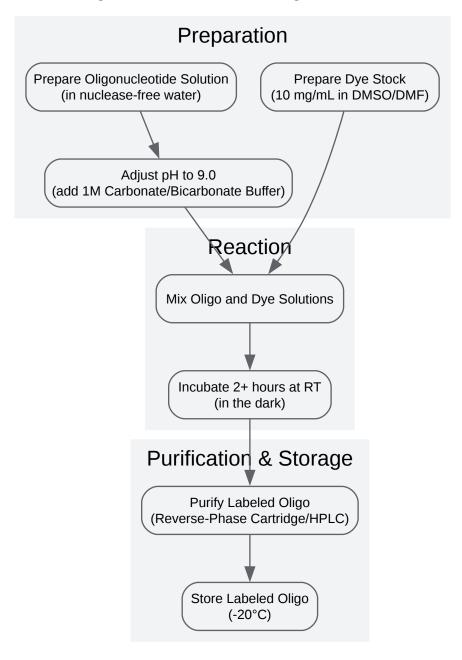


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Caption: A flowchart illustrating the key steps in labeling proteins with **5-Carboxyrhodamine 110 NHS Ester**.



Oligonucleotide Labeling Workflow



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Caption: A flowchart detailing the process of labeling amine-modified oligonucleotides.

Applications in Research and Drug Development

5-Carboxyrhodamine 110 NHS Ester is a versatile tool for a wide range of applications where fluorescently labeled biomolecules are required.



- Fluorescence Microscopy: Labeled antibodies are extensively used as secondary detection reagents in immunofluorescence (IF) to visualize the localization of specific proteins within cells and tissues.
- Flow Cytometry: Fluorescently conjugated antibodies are essential for identifying and quantifying specific cell populations based on the expression of cell surface or intracellular markers.
- Fluorescence Correlation Spectroscopy (FCS): The high photostability and brightness of CR110 make it suitable for FCS studies, which can be used to investigate molecular dynamics and concentrations.[2][9][10][11]
- Drug Development: In drug development, fluorescently labeled small molecules, peptides, or antibodies can be used to study drug uptake, distribution, and target engagement in cellular and in vivo models.

While **5-Carboxyrhodamine 110 NHS Ester** is not typically used to probe specific signaling pathways directly, it is an enabling technology for studying these pathways. For example, by labeling an antibody against a phosphorylated (activated) signaling protein, researchers can visualize the activation state of a signaling pathway in response to a drug candidate.

Conclusion

5-Carboxyrhodamine 110 NHS Ester is a robust and reliable fluorescent dye for the covalent labeling of proteins, oligonucleotides, and other amine-containing molecules. Its excellent photophysical properties provide significant advantages for a variety of fluorescence-based applications in both basic research and drug development. The protocols and data presented in this guide offer a solid foundation for the successful use of this valuable research tool.

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